Herbarin

Vue d'ensemble

Description

Herbarin is a naturally occurring naphthoquinone derivative isolated from the fungal strains of Cladosporium herbarum found in marine sponges such as Aplysina aerophoba and Callyspongia aerizusa . This compound has garnered significant interest due to its biological activities, including antioxidant and cytotoxic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of Herbarin involves a multi-step approach. One common method includes the use of Wacker oxidation methodology as a key step . The synthesis starts with the preparation of the core naphthoquinone structure, followed by various functional group modifications to achieve the final product.

Industrial Production Methods: Industrial production of this compound is not widely documented, but it typically involves large-scale fermentation processes using the fungal strains that naturally produce the compound. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: Herbarin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form dehydrothis compound and other related compounds.

Reduction: Reduction reactions can modify the quinone structure, leading to various hydroquinone derivatives.

Substitution: Substitution reactions, particularly at the quinone ring, can introduce different functional groups, enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Ceric ammonium nitrate and salcomine are commonly used oxidizing agents.

Reduction: Sodium borohydride is often used for reduction reactions.

Substitution: Various alkylating agents can be used under mild conditions to introduce new substituents.

Major Products:

Dehydrothis compound: Formed through oxidation.

Hydroquinone derivatives: Formed through reduction.

Substituted naphthoquinones: Formed through substitution reactions.

Applications De Recherche Scientifique

Herbarin has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other biologically active naphthoquinone derivatives.

Biology: Studied for its role in plant-fungal interactions and its impact on plant health.

Medicine: Investigated for its cytotoxic effects against cancer cell lines, particularly breast cancer.

Industry: Potential use in developing natural pesticides and antimicrobial agents.

Mécanisme D'action

Herbarin exerts its effects primarily through its interaction with cellular redox systems. It can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. This mechanism is particularly effective against cancer cells, which are more susceptible to oxidative damage . The molecular targets include various enzymes involved in the redox balance, such as glutathione reductase and superoxide dismutase.

Comparaison Avec Des Composés Similaires

Dehydroherbarin: An oxidized form of this compound with similar biological activities.

O-methylthis compound: A methylated derivative with enhanced stability.

Fusarubins: Naphthoquinone derivatives from Fusarium species with antimicrobial and cytotoxic activities.

Uniqueness: this compound is unique due to its specific cytotoxic effects against breast cancer cell lines and its ability to generate ROS, making it a promising candidate for cancer therapy . Its natural occurrence in marine sponges also adds to its uniqueness compared to other naphthoquinone derivatives.

Activité Biologique

Herbarin, a compound derived from various plant sources, has gained attention in recent years for its diverse biological activities. This article delves into the biochemical properties, pharmacological effects, and potential therapeutic applications of this compound, drawing on a variety of research studies and case analyses.

Chemical Composition

This compound is primarily identified in extracts from specific plant species known for their medicinal properties. The chemical profile of this compound includes various phytochemicals such as flavonoids, alkaloids, and phenolic compounds, which are often linked to its biological activities.

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from damage. For instance, the antioxidant capacity of this compound has been quantitatively assessed using assays like DPPH and ABTS, demonstrating its potential as a natural antioxidant agent.

2. Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a mechanism through which this compound could be utilized in treating inflammatory diseases.

3. Antimicrobial Activity

This compound has shown promising results against various microbial strains, including bacteria and fungi. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that this compound can be a potential candidate for developing new antimicrobial agents.

Case Study 1: Antioxidant and Antimicrobial Properties

A study conducted on extracts containing this compound revealed that it significantly reduced oxidative stress markers in human cell lines while also displaying potent antimicrobial activity against several strains of bacteria and fungi. The study utilized both qualitative and quantitative methods to assess the efficacy of this compound.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 30 |

| Candida albicans | 40 |

Case Study 2: Anti-Inflammatory Mechanism

In another investigation focusing on the anti-inflammatory effects of this compound, researchers treated macrophage cell lines with varying concentrations of this compound. The results indicated a dose-dependent decrease in TNF-α production, highlighting its potential role in managing inflammatory conditions.

| Concentration (µg/mL) | TNF-α Production (pg/mL) |

|---|---|

| 0 | 200 |

| 10 | 150 |

| 50 | 100 |

Pharmacological Implications

The diverse biological activities of this compound suggest its potential use in various therapeutic applications:

- Antioxidant Supplements: Due to its ability to neutralize free radicals.

- Anti-inflammatory Drugs: For conditions like arthritis or chronic inflammatory diseases.

- Antimicrobial Agents: As a natural alternative to synthetic antibiotics.

Propriétés

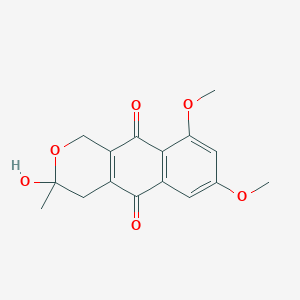

IUPAC Name |

3-hydroxy-7,9-dimethoxy-3-methyl-1,4-dihydrobenzo[g]isochromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-16(19)6-10-11(7-22-16)15(18)13-9(14(10)17)4-8(20-2)5-12(13)21-3/h4-5,19H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWLANHTCHDMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(CO1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957714 | |

| Record name | 3-Hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36379-67-6 | |

| Record name | Herbarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036379676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.